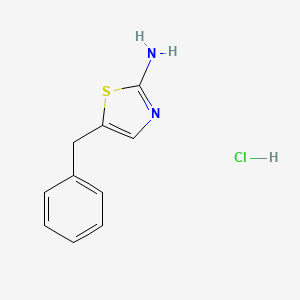

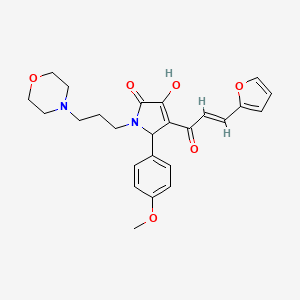

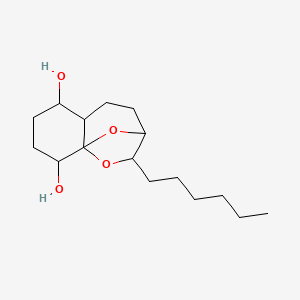

![molecular formula C8H13ClN4O2 B2541351 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 2138240-22-7](/img/structure/B2541351.png)

5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of carboxylic acids with appropriate hydrazides or carboxylates. For instance, novel derivatives have been synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Another synthesis route involves the reaction of chloro derivatives with amines or hydrazines to yield 2-amino- and 2-hydrazino-1,3,4-oxadiazoles . These methods could potentially be adapted for the synthesis of the compound , by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using spectroscopic techniques such as IR, (1)H NMR, and HRMS. X-ray diffraction analysis is also employed to determine the spatial structure of these compounds . Theoretical calculations, such as AM1, can be used to predict the favored conformations of these heterocyclic systems . These techniques would be relevant for analyzing the molecular structure of "5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride".

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives includes their reactions with amines and hydrazines . Additionally, cyclization reactions are common, as seen in the synthesis of isoxazolo[5,4-b]pyridin-6(7H)-ones from 3,4-dihydro-2(1H)-pyridones . These reactions could provide insights into the potential reactivity of the compound , especially in the context of forming new heterocyclic systems.

Physical and Chemical Properties Analysis

The optical properties of 1,3,4-oxadiazole derivatives are characterized by their UV-vis absorption and fluorescence spectral characteristics, which are influenced by substituents on the aryl ring and the solvent polarity . The biological screening of these compounds, such as their anticancer activity, is also an important aspect of their chemical properties . These findings could be extrapolated to predict the physical and chemical properties of "5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride", although direct studies would be necessary for accurate characterization.

科学的研究の応用

Anticancer Properties

- Synthesized 1,3,4-oxadiazoles, including compounds similar to the specified chemical, demonstrated significant cytotoxicity against various human cancer cell lines, suggesting potential as anticancer agents. The Mannich bases of these compounds, specifically, showed potent activity against gastric cancer cells, indicating their relevance in cancer research (Abdo & Kamel, 2015).

Antibacterial and Antimicrobial Activities

- Various 1,3,4-oxadiazole derivatives, which are structurally related to the chemical , have been synthesized and evaluated for their antibacterial properties. These compounds showed effectiveness against several bacterial strains, highlighting their potential in antimicrobial research (Hui et al., 2002).

- Novel 1,3,4-oxadiazole derivatives have been assessed for their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. Such studies indicate the compound's potential use in addressing tuberculosis and related infections (Asif & Imran, 2020).

Antiprotozoal Activity

- The synthesis of novel 1,2,4-oxadiazolyl pyrrolo triazole diones demonstrated anti-protozoal and anti-cancer properties. This highlights the chemical's potential in treating protozoal infections and cancer (Dürüst et al., 2012).

Chemical Synthesis and Characterization

- Research on the synthesis and reactions of 1,3,4-oxadiazoles, including derivatives similar to the chemical in focus, has contributed to understanding their chemical properties and potential applications in various fields, including material science and pharmacology (Hamad, 1990).

Metabolic Studies

- Metabolic studies of related 1,3,4-oxadiazole compounds provide insights into their biotransformation in various animal models. This is crucial for understanding their pharmacokinetics and potential therapeutic applications (Johnson et al., 2008).

特性

IUPAC Name |

5-[(3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.ClH/c9-7-12-11-6(14-7)8-3-10-1-5(8)2-13-4-8;/h5,10H,1-4H2,(H2,9,12);1H/t5-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIJTSNNTGVWKL-XMLTWROESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2(CN1)C3=NN=C(O3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2COC[C@]2(CN1)C3=NN=C(O3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

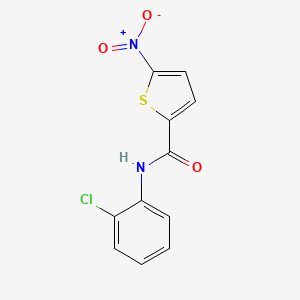

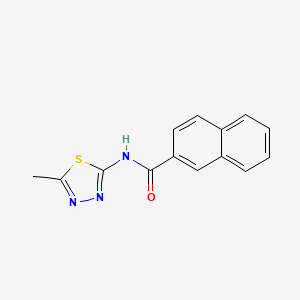

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

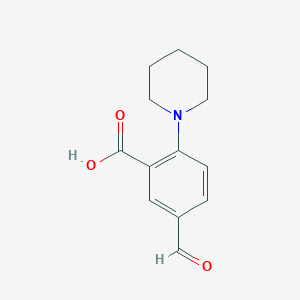

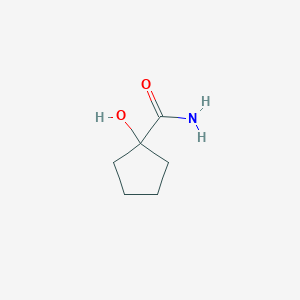

![N-(3-Chlorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2541273.png)

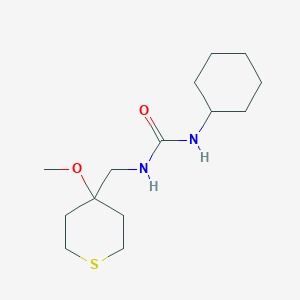

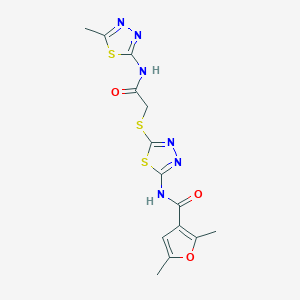

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)

![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)